molecular formula C8H15NO4S B1583394 N-Acetyl-S-(3-hydroxypropyl)cysteine CAS No. 23127-40-4

N-Acetyl-S-(3-hydroxypropyl)cysteine

Cat. No. B1583394
CAS RN: 23127-40-4
M. Wt: 221.28 g/mol
InChI Key: FMWPQZPFBAHHMB-ZETCQYMHSA-N
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Description

“N-Acetyl-S-(3-hydroxypropyl)cysteine” is identified as a main urinary metabolite of acrolein in rats . It was found to increase in the body after smoking . It is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke .


Synthesis Analysis

“N-Acetyl-S-(3-hydroxypropyl)cysteine” is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine . More details about its synthesis can be found in the references .


Molecular Structure Analysis

The molecular formula of “N-Acetyl-S-(3-hydroxypropyl)cysteine” is C8H15NO4S . Its average mass is 221.274 Da and its monoisotopic mass is 221.072174 Da .


Chemical Reactions Analysis

“N-Acetyl-S-(3-hydroxypropyl)cysteine” is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke . It is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine .


Physical And Chemical Properties Analysis

“N-Acetyl-S-(3-hydroxypropyl)cysteine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 493.9±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.8 mmHg at 25°C . The flash point is 252.5±28.7 °C .

Scientific Research Applications

Role in Metabolism of Xenobiotics

N-Acetyl-S-(3-hydroxypropyl)cysteine has been identified as a metabolite in the biosynthesis of mercapturic acids from various compounds, demonstrating its role in the metabolism of xenobiotics. This compound is formed as a conjugate during the detoxification process, facilitating the excretion of potentially harmful substances (Kaye, 1973).

Influence on Corrosion Inhibition

Research on the derivatives of L-Cysteine, including N-Acetyl-S-(3-hydroxypropyl)cysteine, has shed light on their potential as corrosion inhibitors. Studies involving quantum chemical calculations and molecular dynamics simulations have highlighted the efficiency of these compounds in inhibiting corrosion, revealing the potential applications of N-Acetyl-S-(3-hydroxypropyl)cysteine in material sciences and engineering (Fu et al., 2011).

Neuroprotective and Therapeutic Implications

N-Acetyl-S-(3-hydroxypropyl)cysteine, as a variant of NAC, has drawn attention for its neuroprotective and therapeutic properties. Its role as a glutathione precursor and an antioxidant makes it a candidate for counteracting neurodegenerative and mental health diseases. This includes potential applications in the prevention of cognitive aging, dementia, Parkinson’s, and Alzheimer’s diseases (Tardiolo et al., 2018).

Applications in Biofilm Inhibition and Antimicrobial Properties

The ability of N-Acetyl-S-(3-hydroxypropyl)cysteine to influence biofilm formation on various surfaces has been noted, particularly in medical and industrial contexts. Its efficacy in decreasing bacterial adhesion and biofilm formation makes it an interesting candidate for applications aimed at reducing bacterial infections and maintaining clean surfaces in environments like paper mill plants (Olofsson et al., 2003).

Safety And Hazards

“N-Acetyl-S-(3-hydroxypropyl)cysteine” may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPQZPFBAHHMB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904325
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(3-hydroxypropyl)cysteine

CAS RN

23127-40-4
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(3-Hydroxypropyl)cysteine N-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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